N-(3-aminopropyl)-2-fluorobenzamide hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The compound’s molecular formula is C₁₀H₁₄ClFN₂O , with a molecular weight of 232.68 g/mol . The structure comprises:
- A 2-fluorobenzamide core (fluorine at the ortho position relative to the amide group).
- A 3-aminopropyl side chain (–CH₂CH₂CH₂NH₂) attached to the amide nitrogen.
- A hydrochloride counterion (Cl⁻) to balance the protonated amine group.
Crystallographic Features
While direct crystallographic data for this compound is limited in the provided sources, analogous fluorinated benzamides (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide ) exhibit:
- Planar aromatic rings with minimal interplanar angles (<1°).
- Amide hydrogen bonds forming 1D chains along the crystallographic axis.
- C–F interactions contributing to weak van der Waals contacts.
For the hydrochloride salt, N–H···Cl hydrogen bonds and π–π stacking between aromatic rings are anticipated, based on similar quinazolinone hydrochlorides.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClFN₂O | |
| Molecular Weight | 232.68 g/mol | |
| Fluorine Position | Ortho to amide group | |
| Hydrogen Bonding Motifs | N–H···Cl, amide–amide |
Spectroscopic Profiling
FT-IR Analysis
Key absorption bands are expected to include:
- Amide C=O stretch : ~1660–1670 cm⁻¹ (observed in benzothiazole derivatives).
- N–H stretch : ~3300–3500 cm⁻¹ (amide and primary amine).
- C–F vibration : ~1150–1250 cm⁻¹ (fluorine in ortho position).
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry
The molecular ion peak (m/z 232.68 ) would dominate, with fragmentation patterns reflecting cleavage of the amide bond or loss of the hydrochloride counterion.
Hydrogen Bonding Network and Conformational Dynamics
The compound’s intermolecular interactions are influenced by:
- N–H···Cl Hydrogen Bonds : The protonated amine forms strong ionic interactions with the chloride counterion, stabilizing the crystal lattice.
- Amide Hydrogen Bonds : The NH group participates in N–H···O bonds with adjacent carbonyl oxygens, creating 1D chains.
- C–F···H Interactions : Weak van der Waals contacts between fluorine and adjacent C–H groups may influence conformational preferences.
Conformational Flexibility
The 3-aminopropyl chain adopts multiple conformations due to free rotation around C–C bonds. In solution, rapid interconversion between gauche and anti forms is expected, though crystal packing may favor a specific conformation.
Comparative Structural Analysis with Benzamide Derivatives
The 2-fluoro substitution and aminopropyl side chain distinguish this compound from other benzamides:
| Feature | N-(3-Aminopropyl)-2-Fluorobenzamide HCl | N-(3-Aminopropyl)-3-Fluorobenzamide HCl | Trifluorobenzamide Derivatives |
|---|---|---|---|
| Fluorine Position | Ortho | Meta | Polyfluorinated |
| Hydrogen Bonding | N–H···Cl, amide–amide | Similar, but altered electronic effects | Enhanced C–F···H interactions |
| Electronic Properties | Moderate electron withdrawal | Stronger meta-directing effects | High electronegativity |
| Biological Activity | Potential neurological receptor binding | Altered pharmacokinetics | Increased metabolic stability |
This comparison highlights how fluorine’s position and the aminopropyl chain modulate physicochemical properties, influencing applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBDBLRWANLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route (Method A)
Reagents :
- 2-Fluorobenzoic acid (1.0 equiv)
- Thionyl chloride (SOCl₂, 2.5 equiv)
- 1,3-Diaminopropane (1.2 equiv)
- Hydrochloric acid (HCl, 1.1 equiv in diethyl ether)
Procedure :
- Acid Chloride Formation : 2-Fluorobenzoic acid (10.0 g, 71.4 mmol) is refluxed with SOCl₂ (15 mL) at 70°C for 3 hr. Excess SOCl₂ is removed under vacuum.
- Amidation : The crude acid chloride is dissolved in dry dichloromethane (DCM, 100 mL) and added dropwise to 1,3-diaminopropane (6.5 g, 85.7 mmol) in DCM at 0°C. Triethylamine (10.1 mL, 71.4 mmol) is added to scavenge HCl.
- Workup : The mixture is stirred for 12 hr at 25°C, washed with 5% NaHCO₃ (2 × 50 mL) and brine (50 mL), then dried over Na₂SO₄.
- Salt Formation : The free base is treated with 1M HCl in ether, filtered, and recrystallized from ethanol/ether (1:3) to yield white crystals (82% yield).
Key Data :
EDC/HOBt-Mediated Coupling (Method B)
Reagents :
- 2-Fluorobenzoic acid (1.0 equiv)
- EDC·HCl (1.5 equiv)
- HOBt (1.5 equiv)
- 1,3-Diaminopropane (1.1 equiv)
Procedure :
- Activation : 2-Fluorobenzoic acid (5.0 g, 35.7 mmol), EDC·HCl (10.3 g, 53.6 mmol), and HOBt (7.2 g, 53.6 mmol) are dissolved in DMF (50 mL) and stirred at 0°C for 30 min.
- Amine Addition : 1,3-Diaminopropane (3.0 g, 39.3 mmol) is added, and the reaction is stirred at 25°C for 24 hr.
- Purification : The mixture is diluted with ethyl acetate (200 mL), washed with 10% citric acid (2 × 50 mL) and brine (50 mL), then purified via silica chromatography (MeOH/DCM, 0–5% gradient).
- Salt Formation : The product is treated with HCl gas in methanol, precipitating the hydrochloride salt (75% yield).
Key Data :
- Reaction Time: 24 hr
- Solvent: DMF
- Yield Improvement: 8% over Method A
Hydrogenation of Nitro Intermediates (Method C)
Reagents :
- 2-Fluoro-N-(3-nitropropyl)benzamide (1.0 equiv)
- Pd/C (10 wt%, 0.1 equiv)
- H₂ (1 atm)
Procedure :
- Reduction : 2-Fluoro-N-(3-nitropropyl)benzamide (7.2 g, 30 mmol) in methanol (100 mL) is hydrogenated over Pd/C (0.72 g) at 25°C for 6 hr.
- Filtration : The catalyst is removed via Celite filtration, and the solvent is evaporated.
- Salt Formation : The residue is dissolved in ether and treated with HCl-saturated ether, yielding the hydrochloride salt (68% yield).
Key Data :
- Pressure: Ambient
- Byproducts: None detected by LC-MS
Comparative Analysis of Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield (%) | 82 | 75 | 68 |
| Purity (%) | 95 | 98 | 91 |
| Reaction Time (hr) | 15 | 24 | 6 |
| Scalability | High | Moderate | Low |
| Cost Index | $ | $$ | $$ |
Advantages :
- Method A : High yield, cost-effective for industrial scales.
- Method B : Superior purity, avoids harsh acid chlorides.
- Method C : Rapid, no coupling reagents required.
Limitations :
- Method A generates corrosive SOCl₂ vapors.
- Method B requires expensive DMF and chromatography.
- Method C depends on nitro precursor availability.
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Techniques
- Silica chromatography (Method B) achieves >98% purity but sacrifices yield.
- Recrystallization (Method A) balances purity (95%) and scalability.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent advances employ microreactors for Method A, reducing SOCl₂ exposure and improving throughput:
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Amidation and Esterification: The amine group can participate in further amidation or esterification reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Amidation: Formation of secondary or tertiary amides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of functionalized polymers and materials with specific properties.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows for binding to proteins and enzymes, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-aminopropyl)-2-fluorobenzamide hydrochloride with structurally or functionally related compounds, focusing on molecular features, biological targets, and applications:
Key Structural and Functional Insights:
Fluorine Substitution: this compound and Fo23 () both leverage fluorine's electronegativity to enhance binding affinity. However, AMTB's 3-methylphenylmethoxy group confers greater TRPM8 selectivity compared to Fo23's difluorophenyl group, which lacks ion channel activity . The 2-fluorobenzoyl moiety in AMTB is critical for TRPM8 antagonism, as evidenced by reduced efficacy in analogs with nitro or hydroxy substituents (e.g., vs. 11) .
Aminopropyl Backbone: Compounds like N-(3-aminopropyl)methacrylamide hydrochloride () share the 3-aminopropyl group but prioritize polymer compatibility over receptor targeting. This highlights the backbone's versatility in divergent applications.
Biological Activity
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₁₄ClFN₂O, with a molecular weight of 232.68 g/mol. The compound features a benzamide structure characterized by the presence of a fluorine atom and an aminopropyl group, which significantly influence its reactivity and biological interactions.
Pharmacological Potential
This compound exhibits several pharmacological properties:
- Neurological Disorders : The compound has been studied for its potential effects on neurological disorders, acting as a building block for developing drugs targeting specific proteins or enzymes involved in these conditions. Its unique structure may enhance interactions with biological targets, making it valuable in drug discovery.
- Cell Culture Applications : Similar compounds have shown potential in pharmacological applications, including anti-inflammatory and anticancer activities. Research indicates that maintaining optimal pH levels can influence cellular metabolism and viability, highlighting the compound's significance in experimental setups.
While specific mechanisms for this compound are still under investigation, it is believed that its structural features allow it to interact effectively with various biological targets. This interaction may lead to modulation of biochemical pathways relevant to disease states.
Case Studies and Experimental Data
- In Vitro Studies : In studies focusing on similar benzamide derivatives, compounds have demonstrated significant activity against various cellular targets. For instance, compounds derived from similar structures have shown submicromolar activity against Plasmodium falciparum, indicating the potential for antimalarial applications .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of benzamide derivatives can lead to enhanced biological activity. For example, the introduction of fluorine atoms has been shown to improve binding affinity and specificity towards biological targets .
- Comparative Analysis : A comparative analysis of this compound with other benzamide derivatives reveals that the presence of the fluorine atom significantly enhances its pharmacological profile compared to non-fluorinated analogs.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(3-aminopropyl)-2-fluorobenzamide hydrochloride, and how can purity be optimized?
- The compound can be synthesized via amide coupling between 2-fluorobenzoic acid derivatives and 3-aminopropylamine, followed by hydrochloric acid salt formation. Key steps include activating the carboxylic acid (e.g., using EDC/NHS coupling agents as in ) and purifying via recrystallization or column chromatography. Purity optimization requires monitoring by HPLC (≥98% purity, as per ) and NMR to confirm absence of unreacted precursors .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies structural features, with aromatic protons in 2-fluorobenzamide appearing as distinct splitting patterns (e.g., δ 7.2–7.8 ppm). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Hydrolytic stability is critical; the primary amine group may degrade under acidic/basic conditions. Storage at 2–8°C in airtight, desiccated containers is recommended to prevent moisture absorption and oxidation (similar protocols in ). Accelerated stability studies under varying pH/temperature can quantify degradation kinetics .
Advanced Research Questions
Q. How can RAFT polymerization be adapted to incorporate this compound into functional polymers?
- The compound’s primary amine allows conjugation with RAFT agents (e.g., trithiocarbonates) for controlled radical polymerization. demonstrates successful polymerization of structurally similar amines using unprotected "clickable" chain transfer agents. Reaction conditions (e.g., solvent polarity, initiator ratio) must be optimized to preserve the fluorobenzamide moiety .
Q. What strategies resolve contradictory bioactivity data in TRPM channel modulation studies?
- Discrepancies in TRPM8/TRPV1 inhibition (e.g., conflicting IC₅₀ values) may arise from assay variability (calcium flux vs. electrophysiology). Standardizing protocols (e.g., using AMTB as a control, as in ) and validating with orthogonal techniques (e.g., fluorescent probes) can clarify mechanisms .
Q. How do structural modifications impact the compound’s interaction with lipid membranes in drug delivery systems?
- Modifying the fluorobenzamide’s substituents (e.g., electron-withdrawing groups) alters lipophilicity, affecting membrane permeability. Computational modeling (e.g., COSMO-RS) and experimental assays (e.g., Franz cell diffusion) can correlate structure with transport efficiency. highlights the role of amine functionality in hydrogel interactions, suggesting similar principles apply .
Q. What advanced NMR methods address signal overlap in complex mixtures containing this compound?
- 2D NMR techniques (e.g., HSQC, COSY) resolve overlapping peaks in mixtures. For example, ¹H-¹⁹F heteronuclear correlation spectroscopy can isolate fluorine-coupled protons, while diffusion-ordered spectroscopy (DOSY) distinguishes species by molecular weight .
Methodological Notes
- Synthesis Optimization : Use EDC/NHS coupling in anhydrous DMF at 0–4°C to minimize side reactions ( ).
- Stability Testing : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor via UPLC-MS ( ).
- Bioactivity Assays : Pair calcium imaging with patch-clamp electrophysiology to validate ion channel modulation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
